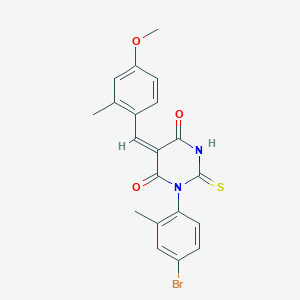![molecular formula C17H18Cl2O2 B5169369 1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)](/img/structure/B5169369.png)
1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene), also known as bis(2-chlorophenyl) pentane-1,5-diol, is a chemical compound that belongs to the family of chlorobenzenes. It is an organic compound with a molecular formula of C18H18Cl2O2 and a molecular weight of 347.24 g/mol. This compound is widely used in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of 1,1'-[1,5-pentanediyl1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)(oxy)]1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)(2-chlorobenzene) is not fully understood. However, it is believed to act as a non-specific inhibitor of enzymes that are involved in various metabolic pathways. It has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system.
Biochemical and Physiological Effects
1,1'-[1,5-pentanediyl1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)(oxy)]1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)(2-chlorobenzene) has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have anticonvulsant and antipsychotic effects. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
1,1'-[1,5-pentanediyl1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)(oxy)]1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)(2-chlorobenzene) has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It is also stable under normal laboratory conditions. However, its low solubility in water can make it difficult to work with in aqueous solutions. It is also important to handle this compound with care as it is toxic and can cause skin and eye irritation.
将来の方向性
There are several future directions for the research on 1,1'-[1,5-pentanediyl1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)(oxy)]1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)(2-chlorobenzene). One potential direction is to study its potential as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Another direction is to explore its potential as a probe for studying protein-ligand interactions. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action.
合成法
1,1'-[1,5-pentanediyl1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)(oxy)]1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)(2-chlorobenzene) can be synthesized by the reaction of 2-chlorophenol with 1,5-pentanediol in the presence of a catalyst such as sulfuric acid. The reaction produces 1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)(2-chlorophenyl) pentane-1,5-diol, which can be further treated with thionyl chloride to obtain the final product.
科学的研究の応用
1,1'-[1,5-pentanediyl1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)(oxy)]1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)(2-chlorobenzene) has been widely used in scientific research due to its unique properties. It has been used as a building block for the synthesis of various organic compounds and as a reagent in organic synthesis. It has also been used as a ligand in coordination chemistry and as a probe for studying the binding interactions between proteins and small molecules.
特性
IUPAC Name |
1-chloro-2-[5-(2-chlorophenoxy)pentoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O2/c18-14-8-2-4-10-16(14)20-12-6-1-7-13-21-17-11-5-3-9-15(17)19/h2-5,8-11H,1,6-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXFADJDFGGEIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCCOC2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(3-methyl-2-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5169294.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3,4-difluoro-N-(3-pyridinylmethyl)benzamide](/img/structure/B5169308.png)
![allyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B5169312.png)
![2-(4-chlorophenyl)-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5169316.png)
![7-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5169318.png)

![2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5169350.png)
![N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5169351.png)
![3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B5169360.png)

![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5169375.png)
![3-benzyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5169381.png)
![6-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5169388.png)
